Quitotriosa

Descripción general

Descripción

Synthesis Analysis

Chitin synthesis is a complex process involving the polymerization of N-acetyl-o-glucosamine, which is second only to cellulose in terms of global biomass production due to arthropods, particularly zooplankton. This process requires multifaceted cellular activities, from biotransformations of simple metabolites to polymer extrusion outside cell membranes. Despite extensive research, many aspects of chitin synthesis, such as enzyme involvement and regulation, remain partially understood (Cohen, 1987).

Molecular Structure Analysis

Chitin and chitosan molecules, including chitintriose, exhibit diverse structural configurations in aqueous solutions. Chitin chains typically adopt a 2-fold helix, stabilized by intramolecular hydrogen bonds and water molecule interactions. This stabilization is crucial for understanding both solubility and the conformational behavior of chitintriose in various environments (Franca et al., 2008).

Chemical Reactions and Properties

Chitin's functionality as a biopolymer is highlighted by its ability to undergo various controlled modification reactions, such as hydrolysis, deacetylation, and alkylation, to produce chitin derivatives including chitintriose. These modifications allow for the creation of molecules with well-defined structures and sophisticated molecular architectures for advanced functions (Kurita, 2001).

Physical Properties Analysis

The physical properties of chitin and its derivatives, including chitintriose, are significantly influenced by their chemical structure. Differential scanning calorimetry has been utilized to characterize these materials, indicating that their thermal behavior, solubility, and mechanical properties vary with the degree of acetylation and the presence of functional groups (Kittur et al., 2002).

Chemical Properties Analysis

Chitin's chemical versatility is evident in its ability to form chitintriose through enzymatic and chemical means. Its properties as a biopolymer enable it to engage in reactions that yield various derivatives with unique biological and chemical functions. This adaptability underscores chitin's role in producing materials with specific, desired properties (Kobayashi et al., 2006).

Aplicaciones Científicas De Investigación

Aplicaciones Agroindustriales

La quitotriosa y sus derivados enzimáticos desempeñan un papel significativo en la agricultura y la industria. Se utilizan en el desarrollo de biopesticidas para controlar plagas de insectos que contienen quitina, patógenos fúngicos y nematodos . Además, la this compound puede mejorar la tasa de degradación de los residuos quitinosos, lo que la convierte en un enfoque ecológico para la gestión de residuos .

Aplicaciones Médicas y Farmacéuticas

En el campo médico, los derivados de la this compound han demostrado ser prometedores debido a su biocompatibilidad y biodegradabilidad. Se exploran para aplicaciones como la cicatrización de heridas, los sistemas de administración de fármacos y como ingrediente en tratamientos antimicrobianos y antitumorales .

Industria Alimentaria

La this compound se utiliza en la industria alimentaria por sus cualidades conservantes. Ayuda a prolongar la vida útil de los alimentos perecederos y también se utiliza en el procesamiento de alimentos funcionales que proporcionan beneficios para la salud más allá de la nutrición básica .

Cosmética

En cosmética, la this compound es valorada por sus propiedades hidratantes y de regeneración de la piel. Se incorpora en varios productos para el cuidado de la piel para mejorar la elasticidad de la piel y reducir los signos del envejecimiento .

Gestión de Residuos

La this compound contribuye a la gestión de los residuos quitinosos en la industria pesquera al ayudar a descomponer los residuos de procesamiento, que están compuestos principalmente por quitina . Esta aplicación es crucial para la sostenibilidad ambiental y el reciclaje de recursos.

Investigación Biotecnológica

La this compound y sus derivados se utilizan en la investigación biotecnológica para la síntesis de quitoligosacáridos. Estos oligosacáridos tienen diversos roles, entre ellos servir como inmunomoduladores y en el estudio de las vías de señalización celular .

Inmovilización de Enzimas

La investigación se centra en la inmovilización de quitinasas, enzimas que descomponen la quitina en this compound, en nuevos polímeros o nanomateriales. Esto mejora la eficacia y la estabilidad de las enzimas para aplicaciones industriales .

Purificación de Proteínas

Los módulos de unión a quitina, que tienen afinidad por la this compound, se incorporan en vectores de expresión de proteínas como etiquetas de fusión. Esto facilita la purificación de proteínas recombinantes, convirtiendo a la this compound en una herramienta valiosa en la biología molecular .

Mecanismo De Acción

Target of Action

Chitintriose, also known as chitotriose, primarily targets chitin , a biopolymer made up of N-acetyl d-glucosamines connected via β-1,4-glycosidic linkages . Chitin is the second most abundant carbohydrate polymer in the world and is a key structural component within the exoskeleton and shell of crustaceans, and within fungal cell walls .

Mode of Action

Chitintriose interacts with its target, chitin, through the action of chitinases , a group of hydrolytic enzymes that catalyze chitin . Chitinases randomly cause the endo-hydrolysis of N-acetyl-β-D-glucosaminide (1→4)-β-linkages in chitin and chitodextrins . This interaction results in the conversion of the chitin polymer into chitooligosaccharides (COS), which are then converted to N-acetyl-D-glucosamine units by the action of chitobiases .

Biochemical Pathways

The biochemical pathway primarily affected by chitintriose involves the degradation of chitin. Chitinases, produced by various microbes, including viruses, bacteria, fungi, insects, higher plants, and animals, are responsible for this degradation . The degradation of chitin results in the formation of derivative nutrient sources such as nitrogen and carbon .

Pharmacokinetics

After administration, chitintriose is rapidly absorbed, reaching peak concentrations in the serum after approximately 0.45 hours . It shows rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 hours . The absolute oral bioavailability of chitintriose is between 0.32% and 0.52% .

Result of Action

The action of chitintriose results in the degradation of chitin into chitooligosaccharides and N-acetyl-D-glucosamine units . These compounds have been demonstrated to improve human health through their antitumor, antimicrobial, immunomodulatory, antioxidant, and anti-inflammatory properties .

Action Environment

The action of chitintriose can be influenced by various environmental factors. For instance, the presence of chitin-containing biomass, such as shrimp, crab, and krill, can enhance the degradation of chitin into chitooligosaccharides . Moreover, the functional properties and hydrolyzed products of chitinase, which catalyzes chitintriose, depend upon its source and physicochemical characteristics .

Propiedades

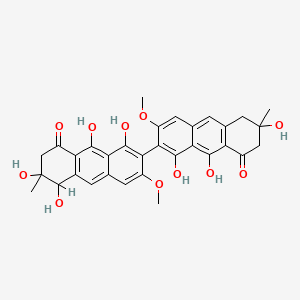

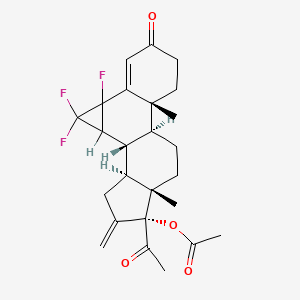

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O13/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17/h1,5-18,23-30H,2-4,19-21H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAVVSYNWHLVDB-UDAFUQIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319111 | |

| Record name | Chitotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

41708-93-4 | |

| Record name | Chitotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chitotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chitotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid](/img/structure/B1218254.png)

![But-2-enedioic acid;5-[(6,7,8-trimethoxyquinazolin-4-yl)amino]pentyl nitrate](/img/structure/B1218257.png)